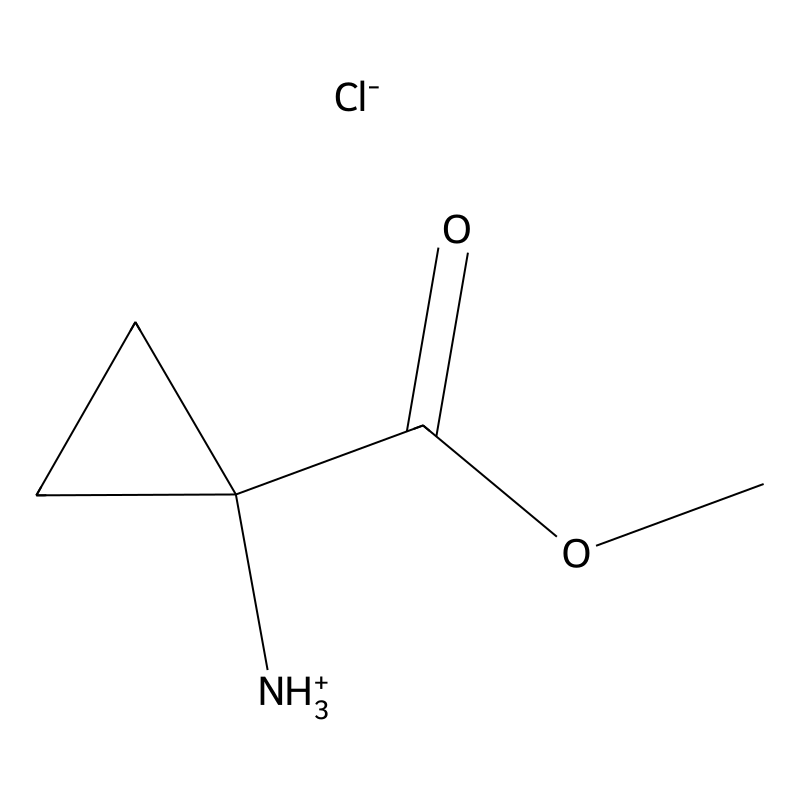

Methyl 1-aminocyclopropanecarboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

MACC is a synthetic organic compound, often used as a research tool. Its synthesis has been described in scientific literature, allowing researchers to prepare it in their laboratories. [] The characterization of MACC, including its structure, purity, and other physical and chemical properties, is crucial for ensuring the validity of research findings. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for this purpose. []

Potential Applications:

While the full extent of MACC's applications in scientific research is still being explored, some potential areas of investigation include:

- Plant Physiology: MACC serves as a precursor to the plant hormone ethylene. Researchers can use MACC to study ethylene biosynthesis and its role in various plant growth and development processes, including seed germination, fruit ripening, and stress responses. []

- Enzyme Studies: MACC can interact with enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. Studying this interaction can provide insights into the mechanism of action of these enzymes and their potential as targets for agricultural applications. []

- Chemical Biology: MACC's chemical structure offers potential for modification and derivatization, allowing researchers to create new molecules with specific properties for various research purposes. This could involve studying their interactions with biological systems or using them as probes in various scientific investigations.

Methyl 1-aminocyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is commonly encountered as a white crystalline solid and is known for its role as a derivative of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in various biochemical applications, particularly in the field of plant physiology and biochemistry, due to its involvement in the biosynthesis of ethylene, a key plant hormone .

MACC functions by mimicking the action of ACC in the ethylene signaling pathway. Once inside the plant cell, MACC is converted to ACC by esterases. ACC then binds to the enzyme ACC oxidase, which converts it to ethylene, the active gaseous hormone. Ethylene subsequently interacts with specific receptors, triggering a cascade of responses that regulate various plant growth and development processes [].

Data source

This compound exhibits notable biological activity, primarily as a precursor to ethylene in plants. Ethylene regulates various physiological processes including fruit ripening, flower wilting, and leaf abscission. Methyl 1-aminocyclopropanecarboxylate hydrochloride has been studied for its effects on plant growth and development, influencing processes such as cell division and elongation . Furthermore, it has potential applications in agricultural practices as a growth regulator.

Methyl 1-aminocyclopropanecarboxylate hydrochloride can be synthesized through several methods, including:

- Direct Methylation: The compound can be synthesized by methylating 1-aminocyclopropane-1-carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield the desired product through ring formation.

- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of methyl 1-aminocyclopropanecarboxylate with hydrochloric acid .

Methyl 1-aminocyclopropanecarboxylate hydrochloride has various applications:

- Agricultural Use: As a plant growth regulator to enhance ethylene production, aiding in the ripening process of fruits.

- Pharmaceutical Research: It serves as an important intermediate in synthesizing other bioactive compounds and pharmaceuticals.

- Biochemical Studies: Used extensively in research to study metabolic pathways involving amino acids and plant hormones .

Methyl 1-aminocyclopropanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Precursor to methyl 1-aminocyclopropanecarboxylate; directly involved in ethylene synthesis. | |

| Methyl cyclopropanecarboxylate | Similar cyclopropane structure; utilized in organic synthesis but lacks amino functionality. | |

| Ethylene | Primary plant hormone derived from methyl 1-aminocyclopropanecarboxylate; crucial for growth regulation. |

Uniqueness

Methyl 1-aminocyclopropanecarboxylate hydrochloride is unique due to its specific role as an amino acid derivative that directly contributes to ethylene biosynthesis in plants. Its structural features allow it to participate effectively in biochemical pathways that are essential for plant development and response to environmental stimuli .

Relationship to Ethylene Biosynthesis

Methyl 1-aminocyclopropanecarboxylate hydrochloride serves as a stable derivative of 1-aminocyclopropane-1-carboxylic acid, the immediate precursor in the ethylene biosynthesis pathway [7] [8]. The ethylene biosynthesis pathway consists of two dedicated enzymatic steps that convert S-adenosyl-L-methionine to the gaseous hormone ethylene [7].

In the first reaction, S-adenosyl-L-methionine is converted to 1-aminocyclopropane-1-carboxylic acid by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase [7] [8]. This reaction represents the committed and generally rate-limiting step in ethylene biosynthesis [10]. The enzyme belongs to the family of pyridoxal phosphate-dependent enzymes and catalyzes the reaction through a quinonoid zwitterion intermediate [6].

The second step involves the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase [7] [10]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase superfamily and requires iron, ascorbate, and oxygen as cofactors [10]. The reaction produces ethylene, carbon dioxide, and hydrogen cyanide as products [10].

The methyl ester derivative provides enhanced stability compared to the free acid form, making it valuable for research applications and analytical studies [2] [5]. The compound can serve as a precursor that, upon hydrolysis, releases the active 1-aminocyclopropane-1-carboxylic acid for subsequent conversion to ethylene [26].

Research has demonstrated that the regulation of 1-aminocyclopropane-1-carboxylic acid levels occurs through multiple mechanisms including synthesis, conjugation, and transport [25]. The compound can be conjugated to form malonyl-1-aminocyclopropane-1-carboxylic acid, γ-glutamyl-1-aminocyclopropane-1-carboxylic acid, and jasmonyl-1-aminocyclopropane-1-carboxylic acid derivatives [25] [40]. These conjugated forms represent storage or transport forms that are generally unavailable for direct conversion to ethylene [40].

Table 2: Ethylene Biosynthesis Pathway Components

| Step | Substrate | Product | Enzyme | Cofactors |

|---|---|---|---|---|

| 1 | S-adenosyl-L-methionine | 1-aminocyclopropane-1-carboxylic acid | 1-aminocyclopropane-1-carboxylic acid synthase | Pyridoxal phosphate [6] |

| 2 | 1-aminocyclopropane-1-carboxylic acid | Ethylene | 1-aminocyclopropane-1-carboxylic acid oxidase | Iron, ascorbate, oxygen [10] |

Structural Features of Cyclopropane Amino Acid Derivatives

Methyl 1-aminocyclopropanecarboxylate hydrochloride exhibits distinctive structural characteristics that distinguish it from conventional amino acids [1] [3]. The compound features a three-membered cyclopropane ring system with both an amino group and a methoxycarbonyl group attached to the same carbon atom [3] [26].

The molecular formula of the free base is C₅H₉NO₂ with a molecular weight of 115.13 grams per mole, while the hydrochloride salt has the formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 grams per mole [1] [2]. The compound can be represented by the International Union of Pure and Applied Chemistry name methyl 1-aminocyclopropane-1-carboxylate [1] [3].

The cyclopropane ring structure imparts significant ring strain energy, estimated at approximately 27 kilocalories per mole, which contributes to the reactivity of these compounds [14] [16]. This ring strain serves as a driving force for various chemical transformations, including enzymatic ring-opening reactions that occur during ethylene biosynthesis [13] [45].

Unlike most α-amino acids, 1-aminocyclopropane-1-carboxylic acid and its derivatives are not chiral, similar to glycine [4]. This characteristic simplifies synthetic approaches and reduces the complexity associated with stereoisomer formation [19]. The tethered nature of the cyclopropane ring allows for fixed side-chain orientation, which has been demonstrated to increase enzymatic stability and receptor selectivity in biological systems [19].

The methyl ester functionality enhances the lipophilicity of the compound compared to the free carboxylic acid, potentially improving membrane permeability and cellular uptake characteristics [26]. The esterification also provides increased chemical stability under various storage and analytical conditions [2] [5].

Cyclopropane amino acid derivatives demonstrate unique structural features that contribute to their biological activity [14] [17]. The three-membered ring system exhibits properties that closely resemble those of olefinic double bonds in terms of reactivity patterns [14]. This similarity enables cyclopropane-containing compounds to participate in various addition reactions and ring-opening processes [14].

Table 3: Structural Properties of Methyl 1-aminocyclopropanecarboxylate hydrochloride

| Property | Value | Significance |

|---|---|---|

| Molecular Formula (Free Base) | C₅H₉NO₂ [1] | Base chemical composition |

| Molecular Formula (Hydrochloride) | C₅H₁₀ClNO₂ [1] | Salt form for stability |

| Molecular Weight (Free Base) | 115.13 g/mol [3] | Analytical reference |

| Molecular Weight (Hydrochloride) | 151.59 g/mol [2] | Salt form mass |

| Ring Strain Energy | ~27 kcal/mol [14] | Drives reactivity |

| Stereochemistry | Non-chiral [4] | Simplifies synthesis |

| Melting Point | 186°C [2] | Thermal stability |

Significance in Plant Biochemistry

The significance of methyl 1-aminocyclopropanecarboxylate hydrochloride in plant biochemistry extends beyond its role as a simple derivative of 1-aminocyclopropane-1-carboxylic acid [20] [21]. The compound and its parent molecule represent central players in plant hormone regulation, stress responses, and developmental processes [22] [23].

1-aminocyclopropane-1-carboxylic acid serves as the direct precursor to ethylene, a gaseous plant hormone that regulates numerous physiological processes including seed germination, vegetative growth, fruit ripening, senescence, and responses to environmental stresses [8] [21]. The importance of this pathway is underscored by the fact that ethylene influences virtually every aspect of plant development and adaptation [24].

Recent research has revealed that 1-aminocyclopropane-1-carboxylic acid may function as a signaling molecule independent of its conversion to ethylene [12] [20]. Studies using chemical inhibitors of ethylene biosynthesis have demonstrated effects on root cell expansion that were not observed when ethylene perception or signaling was disrupted, suggesting an ethylene-independent role for 1-aminocyclopropane-1-carboxylic acid [20] [35].

The compound undergoes sophisticated transport mechanisms throughout plant tissues, enabling both local and systemic responses [35]. Transport occurs via amino acid transporters, particularly the Lysine Histidine Transporter family members, which facilitate the movement of 1-aminocyclopropane-1-carboxylic acid across cellular membranes [35]. This transport capability allows for the spatial separation of 1-aminocyclopropane-1-carboxylic acid synthesis and ethylene production, providing plants with precise control over hormone distribution [35].

The regulation of 1-aminocyclopropane-1-carboxylic acid metabolism involves multiple conjugation pathways that modulate the availability of free 1-aminocyclopropane-1-carboxylic acid for ethylene synthesis [25] [40]. The formation of malonyl conjugates represents a major regulatory mechanism that effectively sequesters 1-aminocyclopropane-1-carboxylic acid and prevents excessive ethylene production [40].

In agricultural applications, understanding 1-aminocyclopropane-1-carboxylic acid biochemistry has led to the development of strategies for controlling fruit ripening, extending shelf life, and improving stress tolerance in crop plants [23] [24]. The compound serves as a valuable research tool for investigating ethylene-related processes and developing agricultural biotechnology applications [24].

The methyl ester derivative provides researchers with a stable, well-characterized compound for analytical studies and as a synthetic intermediate in the preparation of related molecules [26]. Its consistent chemical properties make it suitable for use as a reference standard in chromatographic and spectroscopic analyses [5].

Table 4: Biochemical Significance and Applications

| Function | Mechanism | Impact |

|---|---|---|

| Ethylene Precursor | Enzymatic conversion by 1-aminocyclopropane-1-carboxylic acid oxidase [10] | Controls fruit ripening, senescence [21] |

| Signaling Molecule | Ethylene-independent pathways [12] [20] | Regulates cell expansion, development [35] |

| Transport Substrate | Lysine Histidine Transporter-mediated [35] | Enables systemic hormone responses [35] |

| Metabolic Regulation | Conjugation to storage forms [40] | Controls ethylene production levels [25] |

| Research Tool | Stable derivative for analytical studies [5] | Facilitates biochemical research [26] |

| Agricultural Applications | Hormone regulation strategies [24] | Improves crop quality and stress tolerance [23] |

The biosynthesis of methyl 1-aminocyclopropanecarboxylate hydrochloride involves a complex enzymatic pathway centered around the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylate, followed by subsequent methylation to form the methyl ester [1] [2]. This pathway represents a crucial component of ethylene biosynthesis in plants and has been extensively studied for its role in plant hormone regulation.

The initial and rate-limiting step in this biosynthetic pathway is catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme that belongs to the lyase family [1] [2]. This enzyme catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylate and 5'-methylthioadenosine through an alpha-gamma elimination reaction [3] [4].

Substrate Utilization and Cofactor Requirements

S-adenosyl-L-methionine serves as the primary substrate for this biosynthetic pathway [5] [6]. The enzyme exhibits varying affinity for this substrate depending on the source organism, with Km values ranging from 8.3 to 45 μM across different plant species [7] [8]. Apple 1-aminocyclopropane-1-carboxylate synthase demonstrates a Km of 12 μM for S-adenosyl-L-methionine, while tomato enzyme shows a Km of 20 μM [9] [8].

The enzyme requires pyridoxal 5'-phosphate as an essential cofactor for catalytic activity [9] [10]. This cofactor forms a Schiff base linkage with the epsilon-amino group of lysine-285 in the active site, creating an internal aldimine that is crucial for the enzymatic mechanism [8] [4]. The cofactor concentration required for optimal activity is typically 0.1 μM or higher [9].

Enzymatic Mechanism and Catalytic Intermediates

The catalytic mechanism of 1-aminocyclopropane-1-carboxylate synthase involves several distinct steps that have been elucidated through crystallographic studies and biochemical analysis [4] [11] [12]. The mechanism begins with the formation of an enzyme-pyridoxal phosphate complex, where the cofactor forms an internal aldimine with lysine-285 [8] [4].

Upon substrate binding, S-adenosyl-L-methionine displaces the lysine residue from the pyridoxal phosphate through a process called transaldimination, forming an external aldimine [8] [4]. This is followed by the abstraction of a proton from the carbon-alpha position, creating a quinonoid intermediate that is stabilized by the pyridoxal phosphate cofactor [4] [13].

The critical step in cyclopropane ring formation involves the breaking of the carbon-gamma-sulfur bond, which is facilitated by tyrosine-152 [4] [12]. This residue is positioned in close proximity to the substrate and plays a crucial role in the elimination reaction [12]. The subsequent intramolecular cyclization results in the formation of the cyclopropane ring structure characteristic of 1-aminocyclopropane-1-carboxylate [4].

Structural Organization and Active Site Architecture

The three-dimensional structure of 1-aminocyclopropane-1-carboxylate synthase has been determined through X-ray crystallography, revealing a dimeric protein with each subunit containing approximately 58 kDa [4] [11]. The enzyme exhibits an alpha-beta-alpha sandwich fold with a central mixed beta-sheet consisting of seven strands [4] [14].

The active site is located at the interface between the two domains and contains several critical residues for substrate binding and catalysis [4] [14]. Arginine-407 serves as the principal ligand for the substrate carboxylate group, while arginine-150 interacts with the ribose moiety of S-adenosyl-L-methionine [8] [14]. Glutamate-47 is responsible for ionic interactions with the substrate, and several hydrophobic residues form a pocket for the adenine ring [14].

Kinetic Parameters and Catalytic Efficiency

The catalytic efficiency of 1-aminocyclopropane-1-carboxylate synthase varies significantly among different isoforms and source organisms [7] [8]. Apple enzyme demonstrates a kcat of 9 s⁻¹ per monomer, while various Arabidopsis thaliana isoforms show kcat values ranging from 0.19 to 4.82 s⁻¹ [7] [8]. The catalytic efficiency (kcat/Km) provides insight into the evolutionary optimization of these enzymes for their specific physiological roles.

Table 1: Kinetic Parameters and Properties of 1-Aminocyclopropane-1-carboxylate Synthase from Various Sources

| Enzyme Source | Km for S-adenosylmethionine (μM) | kcat (s⁻¹) | Optimal pH | Molecular Weight (kDa) | Oligomeric State |

|---|---|---|---|---|---|

| Apple (Malus domestica) | 12.0 | 9.0 | 8.5 | 110 | Dimer |

| Tomato (Solanum lycopersicum) | 20.0 | Not reported | 8.5 | Not reported | Dimer |

| Arabidopsis thaliana ACS2 | 8.3 | 4.82 | 7.3 | 58 | Dimer |

| Arabidopsis thaliana ACS4 | 12.0 | 3.21 | 7.8 | 58 | Dimer |

| Arabidopsis thaliana ACS5 | 17.5 | 2.45 | 7.5 | 58 | Dimer |

| Arabidopsis thaliana ACS6 | 45.0 | 0.19 | 8.2 | 58 | Dimer |

| Arabidopsis thaliana ACS7 | 15.2 | 1.85 | 7.9 | 58 | Dimer |

| Arabidopsis thaliana ACS8 | 23.4 | 0.92 | 8.0 | 58 | Dimer |

| Arabidopsis thaliana ACS9 | 32.1 | 1.67 | 7.7 | 58 | Dimer |

| Arabidopsis thaliana ACS11 | 28.7 | 2.13 | 7.4 | 58 | Dimer |

Cofactor and Inhibitor Interactions

Pyridoxal Phosphate Cofactor Binding

The interaction between 1-aminocyclopropane-1-carboxylate synthase and its pyridoxal phosphate cofactor represents a fundamental aspect of the enzymatic mechanism [15] [16]. The cofactor binds to the enzyme through multiple specific interactions that stabilize its position within the active site [8] [4]. The phosphate group of pyridoxal phosphate forms salt bridges with arginine-293 and arginine-419, while the pyridine ring engages in parallel stacking interactions with tyrosine-160 [13].

The N1 nitrogen of the pyridine ring forms a hydrogen bond with aspartate-245, which is critical for maintaining the proper protonation state of the cofactor [13]. This interaction is essential for the formation of the quinonoid intermediate during catalysis [13]. The O3 oxygen of the cofactor forms hydrogen bonds with serine-217 and tyrosine-248, further stabilizing the cofactor in its catalytically active conformation [13].

Inhibitor Binding and Competitive Interactions

Several compounds have been identified as potent inhibitors of 1-aminocyclopropane-1-carboxylate synthase, providing insight into the enzyme's substrate specificity and catalytic mechanism [7] [17]. Aminoethoxyvinylglycine represents the most well-characterized competitive inhibitor, with inhibition constants ranging from 0.019 to 0.80 μM depending on the enzyme source [7] [17].

The binding of aminoethoxyvinylglycine occurs at the same site as the natural substrate, competing directly with S-adenosyl-L-methionine for access to the active site [17] [18]. The inhibitor forms hydrogen bonds with alanine-54 and arginine-412, residues that are also involved in substrate binding [18]. This competitive inhibition pattern confirms that these residues are critical for substrate recognition and binding.

Sinefungin serves as another competitive inhibitor with inhibition constants ranging from 0.15 to 12 μM [7]. This compound is structurally similar to S-adenosyl-L-methionine but lacks the ability to undergo the elimination reaction required for product formation [7]. The binding of sinefungin provides evidence for the importance of the adenosyl moiety in substrate recognition and positioning within the active site.

Table 2: Cofactors and Inhibitors of 1-Aminocyclopropane-1-carboxylate Synthase

| Cofactor/Inhibitor | Role/Function | Concentration Range (μM) | Binding Mechanism | Structural Features |

|---|---|---|---|---|

| Pyridoxal 5'-phosphate (PLP) | Essential cofactor | 0.1-10 | Schiff base formation with Lys285 | Phosphorylated pyridoxal |

| S-adenosyl-L-methionine (SAM) | Substrate | 8.3-45 | External aldimine formation | Adenosyl-methionine conjugate |

| Aminoethoxyvinylglycine (AVG) | Competitive inhibitor | 0.019-0.80 | Competes with SAM binding | Vinyl glycine analog |

| Sinefungin | Competitive inhibitor | 0.15-12 | Competes with SAM binding | Adenosyl nucleoside analog |

| Aminooxyacetic acid | Competitive inhibitor | Not specified | PLP-dependent mechanism | Amino acid analog |

| S-adenosyl-L-homocysteine | Inactive substrate/inhibitor | Not specified | Binds but cannot be processed | Homocysteine-containing analog |

Mechanistic Details and Reaction Intermediates

Formation of External Aldimine

The initial step in the catalytic mechanism involves the displacement of the internal aldimine formed between pyridoxal phosphate and lysine-285 by the amino group of S-adenosyl-L-methionine [8] [4]. This transaldimination reaction is thermodynamically favorable due to the higher binding affinity of the substrate compared to the enzyme's lysine residue [4]. The formation of the external aldimine positions the substrate in the proper orientation for the subsequent elimination reaction.

The external aldimine formation is facilitated by specific interactions between the substrate and active site residues [4] [14]. The carboxylate group of S-adenosyl-L-methionine forms ionic interactions with arginine-407, while the adenine ring is accommodated within a hydrophobic pocket formed by phenylalanine-20, tyrosine-19, and proline-146 [14]. These interactions ensure proper substrate positioning for the elimination reaction.

Quinonoid Intermediate Formation and Stabilization

The formation of the quinonoid intermediate represents a critical step in the catalytic mechanism [4] [13]. This intermediate is formed through the abstraction of a proton from the carbon-alpha position of the substrate, creating a carbanion that is stabilized by the pyridoxal phosphate cofactor [4]. The quinonoid intermediate is characterized by its extended conjugation system, which delocalizes the negative charge across the pyridine ring.

The stabilization of the quinonoid intermediate is achieved through multiple interactions with active site residues [13]. Lysine-285 serves as the primary base for proton abstraction, while aspartate-245 maintains the proper protonation state of the pyridine nitrogen [13]. The formation of this intermediate is essential for the subsequent bond-breaking and bond-forming reactions that lead to product formation.

Cyclopropane Ring Formation Mechanism

The formation of the cyclopropane ring represents the most chemically challenging aspect of the enzymatic mechanism [4] [12]. This process involves the simultaneous breaking of the carbon-gamma-sulfur bond and the formation of a new carbon-carbon bond between the carbon-alpha and carbon-gamma positions [4]. The reaction is facilitated by tyrosine-152, which is positioned in close proximity to the substrate's gamma-sulfur bond [12].

The cyclopropanation reaction proceeds through a concerted mechanism involving the quinonoid intermediate [4]. The electron density localized on the carbon-alpha position attacks the carbon-gamma position, displacing the methylthioadenosine group and forming the three-membered ring [4]. This intramolecular cyclization is energetically favorable due to the high reactivity of the quinonoid intermediate and the proper geometric arrangement of the reacting centers.

Table 3: Mechanistic Steps in 1-Aminocyclopropane-1-carboxylate Synthase Catalysis

| Step | Description | Key Residues Involved | Intermediates/Products |

|---|---|---|---|

| 1. Enzyme-PLP Complex Formation | PLP forms internal aldimine with Lys285 | Lys285, Asp245 | Enzyme-PLP internal aldimine |

| 2. Substrate Binding | S-adenosyl-L-methionine binds to active site | Arg407, Arg150, Glu47 | Enzyme-PLP-SAM complex |

| 3. External Aldimine Formation | Amino group of SAM displaces Lys285 from PLP | Lys285, Tyr152 | External aldimine |

| 4. Quinonoid Intermediate Formation | Proton abstraction from C-α creates quinonoid | Lys285, Asp245, Tyr152 | Quinonoid intermediate |

| 5. C-γ-S Bond Cleavage | Tyrosine 152 facilitates C-γ-S bond breaking | Tyr152, Lys285 | Thioether intermediate |

| 6. Cyclopropane Ring Formation | Intramolecular cyclization forms cyclopropane | Tyr152, Lys285 | 1-aminocyclopropane-1-carboxylate |

| 7. Product Release | ACC and MTA are released from enzyme | Multiple active site residues | ACC + 5'-methylthioadenosine |

| 8. Cofactor Regeneration | PLP reforms internal aldimine with Lys285 | Lys285, Asp245 | Free enzyme ready for next cycle |

Methionine Salvage Pathway Integration

The Yang Cycle and Methionine Recycling

The biosynthesis of 1-aminocyclopropane-1-carboxylate is intimately connected with the methionine salvage pathway, also known as the Yang cycle [19] [20] [21]. This metabolic pathway ensures the continuous availability of methionine for ethylene biosynthesis by recycling the 5'-methylthioadenosine byproduct generated during the 1-aminocyclopropane-1-carboxylate synthase reaction [19] [20].

The Yang cycle begins with the hydrolysis of 5'-methylthioadenosine to 5'-methylthioribose by methylthioadenosine nucleosidase [19] [22]. The methylthioribose is then phosphorylated to form 5'-methylthioribose-1-phosphate, which undergoes a series of enzymatic transformations to regenerate methionine [19] [22]. This recycling mechanism allows for sustained ethylene production without depleting the cellular methionine pool.

Enzymatic Components of the Salvage Pathway

The methionine salvage pathway involves multiple enzymatic steps that have been characterized in various organisms [19] [22]. Following the formation of 5'-methylthioribose-1-phosphate, the pathway proceeds through 5'-methylthioribulose-1-phosphate, 1-phospho-5'-methylthioribulonate, and 2,3-diketo-5'-methylthiopentyl-1-phosphate [19] [22]. Each of these transformations is catalyzed by specific enzymes that maintain the methylthio group throughout the recycling process.

The final steps of the pathway involve the conversion of 2,3-diketo-5'-methylthiopentyl-1-phosphate to 4-methylthio-2-oxobutanoate, which is then transaminated to form methionine [19] [22]. This regenerated methionine can then be converted back to S-adenosyl-L-methionine by S-adenosyl-L-methionine synthetase, completing the cycle and providing substrate for continued 1-aminocyclopropane-1-carboxylate synthesis [19] [20].

Methylation Mechanisms and Ester Formation

Carboxyl Methyltransferase Activity

The formation of methyl 1-aminocyclopropanecarboxylate from the free carboxylic acid involves the activity of carboxyl methyltransferases [23] [24]. These enzymes catalyze the S-adenosyl-L-methionine-dependent methylation of carboxylic acids to form methyl esters [23] [24]. The reaction mechanism involves the nucleophilic attack of the carboxylate oxygen on the methyl group of S-adenosyl-L-methionine, resulting in the formation of the methyl ester and S-adenosyl-L-homocysteine [23] [24].

Carboxyl methyltransferases exhibit broad substrate specificity and can accept various carboxylic acids as substrates [23] [24]. The enzymes typically contain a large hydrophobic substrate-binding pocket that accommodates diverse carboxylic acid structures [23]. The catalytic mechanism involves two conserved residues that help retain the substrate in the proper orientation for methylation [23].

Enzymatic Esterification Parameters

The enzymatic formation of methyl esters from carboxylic acids has been studied extensively for various substrates [25] [26]. The reaction efficiency depends on several factors including enzyme concentration, substrate concentration, and reaction conditions [25] [26]. Optimal methylation typically occurs at slightly acidic to neutral pH conditions, with maximum activity observed around pH 6.0-7.0 [25] [26].

The kinetic parameters for carboxyl methyltransferases vary depending on the specific enzyme and substrate combination [23] [24]. These enzymes generally exhibit Michaelis-Menten kinetics with respect to both the carboxylic acid substrate and S-adenosyl-L-methionine [23] [24]. The methylation reaction is typically irreversible under physiological conditions due to the high energy of the S-adenosyl-L-methionine cofactor [23] [24].

Evolutionary Relationships and Enzyme Diversity

Phylogenetic Analysis of ACC Synthase Family

The 1-aminocyclopropane-1-carboxylate synthase enzyme family exhibits significant diversity across different plant species [7] [14]. Phylogenetic analysis reveals that these enzymes share common evolutionary origins but have diverged to fulfill specific physiological roles in different plant tissues and developmental stages [7] [14]. The conservation of critical active site residues across species indicates strong selective pressure to maintain catalytic function.

The enzyme family can be classified into several subfamilies based on sequence homology and functional characteristics [7] [14]. Each subfamily typically exhibits distinct kinetic properties, substrate specificities, and regulatory mechanisms that reflect their specialized roles in plant metabolism [7] [14]. This diversity allows plants to fine-tune ethylene production in response to various environmental and developmental stimuli.

Structural Evolution and Functional Divergence

The structural evolution of 1-aminocyclopropane-1-carboxylate synthase has been shaped by the need to maintain catalytic efficiency while accommodating diverse regulatory mechanisms [4] [14]. The core catalytic domain remains highly conserved across species, while peripheral regions show greater variability that correlates with differences in protein-protein interactions and subcellular localization [4] [14].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant